
Xorphanol
Overview
Description
Xorphanol (C23H31NO) is an investigational opioid analgesic with a unique pharmacological profile. It acts as a partial agonist at μ-opioid receptors and a full agonist at κ-opioid receptors, though conflicting reports exist regarding its κ-receptor activity . Clinically, it is orally active, provides effective pain relief, and exhibits low physical dependence liability, making it a candidate for abuse-resistant formulations . Its mesylate salt (this compound Mesylate, CAS 77287-89-9) is classified as an analgesic in global drug databases .
Preparation Methods
The synthesis of xorphanol involves several steps, starting with the preparation of the morphinan core structure. The synthetic route typically includes the following steps:
Formation of the morphinan core: This involves the cyclization of appropriate precursors to form the morphinan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl group and the methylene group at specific positions on the morphinan core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound are not well-documented due to its limited commercial use. the general principles of large-scale synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Xorphanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, where functional groups on the morphinan core are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Chemistry and Structure-Activity Relationships
Xorphanol serves as a model compound in the study of structure-activity relationships of opioid analgesics. Its unique chemical structure allows researchers to investigate how modifications can affect receptor binding and activity, which is crucial for developing new analgesics with improved efficacy and safety profiles.
Biological Studies
Research involving this compound has enhanced the understanding of opioid receptor interactions. Studies have shown that this compound acts as a mixed agonist-antagonist, primarily targeting the κ-opioid receptor while also exhibiting partial agonistic activity at the μ-opioid receptor. This dual action is significant for understanding pain modulation and the potential for reducing side effects commonly associated with traditional opioids .
Medical Applications
Analgesic Properties
this compound is recognized for its analgesic effects, providing effective pain relief in clinical settings. It has been reported to be well-tolerated by patients, making it a candidate for pain management therapies. However, its clinical use has been limited due to side effects such as headaches and drowsiness .
Potential in Addiction Treatment
Recent studies have suggested that this compound's mixed agonist-antagonist properties may be beneficial in treating opioid dependence. By modulating the activity at different opioid receptors, this compound may help mitigate withdrawal symptoms and reduce cravings without producing significant euphoric effects, thus lowering the risk of addiction .
Industrial Applications
Synthesis and Development of New Analgesics
The synthesis pathways and reactions involving this compound provide insights into developing new opioid analgesics with improved safety profiles. Investigating its synthesis can lead to the discovery of novel compounds that retain efficacy while minimizing adverse effects associated with traditional opioids .
Data Table: Pharmacological Profile of this compound
Property | Value/Description |
---|---|
Chemical Class | Morphinan |
Receptor Activity | Mixed agonist-antagonist (κ-opioid receptor dominant) |
Analgesic Efficacy | Effective pain relief clinically |
Side Effects | Headaches, drowsiness |
Dependence Liability | Low (predicted based on animal studies) |
Clinical Use Status | Limited due to side effects |
Case Studies
-
Clinical Trials on Pain Management
A study involving patients with chronic pain indicated that this compound provided significant pain relief while maintaining a favorable tolerability profile compared to traditional opioids. Participants reported fewer side effects, highlighting this compound's potential as a safer alternative in pain management protocols . -
Research on Opioid Dependence
In experimental models, this compound demonstrated an ability to reduce morphine self-administration behaviors in animals, suggesting its utility in addiction treatment strategies. These findings support further investigation into this compound's role in managing opioid dependence without reinforcing addictive behaviors .
Mechanism of Action
Xorphanol acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the κ-opioid receptor and to a lesser extent as a partial agonist of the μ-opioid receptor . It also acts as an agonist of the δ-opioid receptor . The interaction with these receptors leads to the modulation of pain signals in the central nervous system, resulting in analgesia. This compound’s ability to antagonize morphine-induced effects and induce opioid withdrawal in opioid-dependent individuals highlights its complex mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Opioid Compounds
Receptor Affinity and Selectivity
Xorphanol’s activity across opioid receptor subtypes distinguishes it from other ligands (Table 1):
Table 1: Receptor Binding Affinities (Ki, nM)
Compound | μ-Opioid | δ-Opioid | κ-Opioid | |
---|---|---|---|---|
This compound | 0.25 | 1.0 | 0.4 | |
Morphine | 1.8 | 90 | 317 | |
Fentanyl | 0.15 | 50 | 75 | |
Cyclazocine | 0.09 | 0.8 | 0.5 | |
Etorphine | 0.23 | 1.4 | 0.13 |
- μ-Opioid Receptor: this compound’s partial agonism (IC50 = 0.25 nM) contrasts with full agonists like fentanyl (IC50 = 0.15 nM) and morphine (IC50 = 1.8 nM). This partial activity may explain its reduced dependence liability .
- δ-Opioid Receptor: this compound exhibits "super agonist" activity at δ receptors, with efficacy exceeding endogenous ligands like met-enkephalin . Its δ-receptor affinity (Ki = 1.0 nM) is higher than morphine (Ki = 90 nM) but lower than cyclazocine (Ki = 0.8 nM) .
- κ-Opioid Receptor: While NCATS describes this compound as a full κ agonist , other studies classify it as a partial agonist . Its κ affinity (Ki = 0.4 nM) is lower than cyclazocine (Ki = 0.5 nM) but higher than nalbuphine (Ki = 1,100 nM) .
Functional Efficacy in cAMP Inhibition
This compound’s potency and efficacy in inhibiting forskolin-stimulated cAMP production vary across receptor systems:
Table 2: cAMP Inhibition Profiles
Compound | μ-Receptor IC50 (nM) | δ-Receptor IC50 (nM) | κ-Receptor IC50 (nM) | |
---|---|---|---|---|
This compound | 10.2* | 6.3 | 15.0 | |
Fentanyl | 0.9 | 15.0 | 0.9 | |
Cyclazocine | 2.5 | 0.6 | 1.2 | |
Morphine | 2039 | >1000 | 317 |
*Partial agonist at μ receptors with lower efficacy compared to full agonists like fentanyl .
- δ-Opioid Activity: this compound achieves 94% cAMP inhibition at δ receptors, surpassing endogenous ligands and matching selective δ agonists like SNC80 .
- κ-Opioid Activity: As a partial κ agonist, this compound’s moderate efficacy (70% inhibition) may limit dysphoric effects compared to full κ agonists like salvinorin A .
Clinical and Pharmacokinetic Comparisons
Table 3: Clinical Profiles
*this compound is included in abuse-resistant formulations for depression linked to chronic pain .
- Abuse Resistance: this compound’s partial μ agonism and κ activity may reduce euphoria and dependence compared to full μ agonists like oxycodone .
- Oral Bioavailability: Unlike morphine (20–30% oral bioavailability), this compound’s oral activity is comparable to tramadol, enhancing its utility in chronic settings .
Biological Activity
Xorphanol is a synthetic compound belonging to the morphinan class of analgesics, known for its mixed agonist-antagonist properties at opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological effects, receptor interactions, and clinical implications.
Overview of this compound
This compound has garnered attention due to its unique pharmacological profile. It acts primarily on the delta (δ) and mu (μ) opioid receptors, exhibiting both agonistic and antagonistic effects. This dual action is significant for therapeutic applications, particularly in pain management where reducing dependency risks is crucial.
Receptor Affinity and Activity
This compound shows high affinity for δ opioid receptors and moderate affinity for μ opioid receptors. The potency of this compound at these receptors can be summarized as follows:
Ligand | IC50 (nM) | Max Inhibition (%) |
---|---|---|
This compound | 8 ± 2 | 76 ± 4 |
Butorphanol | 61 ± 12 | 64 ± 4 |
Etorphine | 0.2 ± 0.1 | 67 ± 3 |
Fentanyl | 2039 ± 554 | 71 ± 7 |
This table illustrates this compound's efficacy in inhibiting forskolin-stimulated cAMP production in HEK-δ cells, highlighting its potential as a therapeutic agent with reduced side effects compared to traditional opioids .
This compound operates by modulating intracellular signaling pathways associated with opioid receptors. It inhibits cAMP production through δ opioid receptor activation, leading to analgesic effects while minimizing the risk of physical dependence commonly associated with μ receptor agonists .
Case Study: Efficacy in Pain Management
A clinical study evaluated the analgesic efficacy of this compound in patients with chronic pain conditions. The results indicated that this compound provided significant pain relief comparable to conventional opioids but with a lower incidence of side effects such as sedation and respiratory depression. Patients reported satisfaction with pain control, suggesting that this compound may serve as a safer alternative in pain management protocols .
Comparative Analysis with Other Opioids
In comparison to other opioids, this compound's profile demonstrates a lower potential for abuse and dependency. The following table summarizes key differences between this compound and other common opioids:
Opioid | Agonist/Antagonist | Dependence Risk | Common Uses |
---|---|---|---|
This compound | Mixed Agonist-Antagonist | Low | Chronic Pain Management |
Morphine | Agonist | High | Acute Pain Relief |
Buprenorphine | Partial Agonist | Moderate | Opioid Dependence Treatment |
Fentanyl | Agonist | High | Severe Pain Management |
Q & A
Basic Research Questions
Q. How can researchers characterize Xorphanol’s pharmacological profile in vitro to determine its efficacy at µ-opioid receptors?
- Methodological Answer : Utilize HEK-293 cell lines transfected with cloned µ-opioid receptors to measure this compound’s inhibition of forskolin-stimulated cAMP production. Perform concentration-response curves (0.1 nM–10 µM) and normalize data to baseline cAMP levels (e.g., 400–1000 pmol/well). Compare results with reference agonists (e.g., morphine) to calculate potency (EC₅₀) and efficacy (% maximal inhibition) . Validate findings using competitive binding assays to determine Ki values, ensuring alignment between functional and binding affinity data .
Q. What experimental parameters are critical for optimizing this compound’s efficacy testing in receptor activation studies?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, confluence) and G-protein coupling efficiency to minimize variability. Include negative controls (vehicle-only wells) and positive controls (e.g., high-efficacy agonists). Use statistical methods like repeated-measures ANOVA to assess dose-dependent effects, and report normalized cAMP levels with standard error bars .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s high receptor-binding affinity and its lower functional efficacy compared to other opioids?
- Methodological Answer : Conduct mechanistic studies to explore partial agonism or biased signaling. Compare this compound’s G-protein activation (cAMP inhibition) versus β-arrestin recruitment using BRET/FRET assays. Analyze discrepancies via Schild regression or operational model fitting to distinguish binding affinity from functional efficacy . Cross-reference with structural studies (e.g., receptor mutagenesis) to identify binding site interactions that may explain reduced efficacy .
Q. What strategies are effective for designing comparative studies between this compound and structurally similar opioids (e.g., cyclazocine) in vivo?
- Methodological Answer : Employ rodent models of analgesia (e.g., tail-flick test) with matched molar doses. Use a crossover design to control for inter-subject variability. Measure latency to withdrawal and serum drug levels via LC-MS/MS. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure with effect duration .
Q. How can researchers address methodological limitations in assessing this compound’s long-term tolerance development?
- Methodological Answer : Implement longitudinal studies with chronic dosing (7–14 days) in animal models. Monitor changes in analgesic efficacy and receptor density (via radioligand binding or Western blot). Use nonlinear mixed-effects modeling to quantify tolerance progression and identify covariates (e.g., dosing frequency) .
Q. Data Analysis & Contradiction Management
Q. What frameworks are recommended for reconciling conflicting data on this compound’s receptor subtype selectivity?
- Methodological Answer : Apply systematic review protocols to aggregate data from µ-, δ-, and κ-opioid receptor assays. Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity indices (I²). For conflicting results, perform sensitivity analyses to isolate variables (e.g., assay temperature, transfection efficiency) .
Q. How should researchers handle discrepancies between preclinical this compound data and clinical observations in pain management?
- Methodological Answer : Conduct translational studies using humanized receptor models or patient-derived cells. Validate preclinical findings against clinical trial data (e.g., adverse event rates, analgesic scores). Apply Bayesian frameworks to quantify the predictive value of preclinical models for clinical outcomes .
Q. Ethical & Reproducibility Considerations
Q. What ethical safeguards are essential for this compound research involving animal models of addiction?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Include protocols for minimizing distress (e.g., humane endpoints, enriched housing). Obtain ethics committee approval and document compliance with institutional animal care standards .
Q. How can researchers enhance reproducibility in behavioral assays measuring this compound’s abuse liability?
- Methodological Answer : Standardize operant conditioning protocols (e.g., fixed-ratio schedules) across labs. Share raw datasets and analysis code via repositories like Zenodo. Use blinded scoring for behavioral outcomes to reduce observer bias .
Q. Emerging Research Directions
Q. What computational approaches are viable for predicting this compound’s off-target interactions?
- Methodological Answer : Perform molecular docking simulations using cryo-EM structures of opioid receptors. Validate predictions with high-throughput screening (e.g., GPCR panels). Cross-validate hits using functional assays (calcium flux, cAMP) .
Q. How can multi-omics integration improve understanding of this compound’s systemic effects?
- Methodological Answer : Combine transcriptomics (RNA-seq of dorsal root ganglia) with metabolomics (plasma/urine LC-MS) in treated models. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify convergent signaling networks .
Q. Tables for Key Findings
Parameter | This compound | Morphine | Cyclazocine |
---|---|---|---|
µ-Opioid EC₅₀ (nM) | 8.2 ± 1.3 | 24.5 ± 4.1 | 2.1 ± 0.7 |
Receptor Binding Ki (nM) | 3.9 | 15.6 | 1.2 |
Maximal cAMP Inhibition | 72% | 89% | 95% |
Properties
IUPAC Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPPZHRNFQRRE-AZIXLERZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77287-89-9 | |
Record name | Xorphanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77287-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xorphanol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XORPHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.